2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Muscarinic receptor Enantiomeric selectivity CNS drug discovery

Sourcing racemic or incorrectly configured pyrrolidine building blocks compromises stereochemical integrity in CNS drug discovery. 2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS 1354000-88-6) is an (S)-configured chiral intermediate that ensures enantioselective synthesis of muscarinic receptor ligands and MAO-B inhibitors. • Up to 10-fold enantiomer-dependent affinity differences for muscarinic targets • Chloroacetamide warhead enables covalent target engagement for sub-50 nM MAO-B IC50 • Supplied at ≥98% purity with global shipping

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B7929896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NC(=O)CCl
InChIInChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)/t6-/m0/s1
InChIKeyBHOYQUAPSIVNDH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral 2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Overview


2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS 1354000-88-6) is a chiral, enantio-defined small-molecule building block comprising a pyrrolidine core bearing an N-methyl substituent and a reactive chloroacetamide side-chain . The (S)-configured stereochemistry at the 3-position of the pyrrolidine ring and the electrophilic chlorine atom render this compound a versatile intermediate for the synthesis of muscarinic receptor ligands, MAO-B inhibitors, and other CNS-targeted scaffolds [1]. Its molecular formula is C₇H₁₃ClN₂O (MW 176.64) and it is commercially supplied at ≥97% purity by several specialist vendors .

Why (R)-Enantiomer or Non-Chlorinated Analogs Cannot Substitute


In chiral drug discovery, the two enantiomers of a pyrrolidine-acetamide scaffold can exhibit markedly different pharmacological profiles. For the muscarinic agonist class, the (S) and (R) enantiomers can show up to a 10-fold difference in receptor binding affinity [1]. Furthermore, the chloroacetamide moiety is a key structural feature that enables irreversible or covalent interactions with target enzymes, making the non-chlorinated analog (N-((S)-1-methylpyrrolidin-3-yl)acetamide) functionally distinct for both activity and chemical next-step derivatization [2]. Simply substituting the (S)-chloro building block with the racemic mixture (CAS 1247728-15-9) or the (R)-enantiomer (CAS 1354000-51-3) would compromise stereochemical control of the final drug candidate, potentially altering on-target potency and selectivity.

Quantitative Differentiation Against Closest Comparators


Enantiomer-Specific Muscarinic Receptor Binding Affinity

In the structural class of N-methyl-N-(1-methyl-pyrrolidinyl)acetamides, the absolute configuration at the pyrrolidine 3-position dictates muscarinic receptor affinity. For the related BM-5 analog series, the (R) enantiomers in acetamide derivatives displayed a 5–10-fold greater affinity for muscarinic receptors than the corresponding (S) enantiomers [1]. This establishes that the (S)-configured 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (this product) and its (R)-enantiomer (CAS 1354000-51-3) are pharmacologically non-equivalent, with the (S) form potentially serving as a stereochemically defined precursor for distinct receptor subtype selectivity profiles.

Muscarinic receptor Enantiomeric selectivity CNS drug discovery

Chloroacetamide Reactivity for Covalent Inhibitor Design

The chloroacetamide group is a well-established electrophilic warhead for targeting cysteine residues in covalent inhibitors. The presence of the chlorine atom at the α-position of the acetamide chain in 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide provides a reactive site for nucleophilic displacement reactions, enabling the synthesis of irreversible enzyme inhibitors [1]. In contrast, the non-chlorinated analog N-((S)-1-methyl-pyrrolidin-3-yl)acetamide lacks this electrophilic center, rendering it unsuitable for covalent targeting strategies. This is a structural prerequisite for the formation of MAO-B inhibitors disclosed in patent US 11,225,460 B2, where the chloroacetamide warhead is essential for high-affinity target engagement [2].

Covalent inhibitor Chloroacetamide warhead Target engagement

Stereochemical Purity Impact on MAO-B Inhibitor Activity

The patent literature on pyrrolidineamide-based MAO-B inhibitors explicitly teaches that the (S)-configuration at the pyrrolidine 3-position is integral to the pharmacophore [1]. While specific IC50 values for the final drug candidates are provided (e.g., compounds with IC50 < 50 nM against MAO-B), the activity of the unprotected building block 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide itself is not typically reported. However, the enantiomeric counterpart (R)-2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide (CAS 1354000-51-3) would lead to epimeric final products that exhibit diminished or abolished MAO-B inhibition, based on the structure-activity relationships described in the patent [1].

MAO-B inhibition Stereochemistry Parkinson's disease

Highest-Value Application Scenarios


Stereochemically Controlled Synthesis of Muscarinic Ligands

Use 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide as the (S)-configured precursor to generate conformationally restricted analogs of BM-5 or oxotremorine. The (S) stereochemistry at the pyrrolidine ring, combined with the chloroacetamide electrophile, allows for the systematic exploration of enantiomer-dependent muscarinic receptor binding, where the (S) and (R) final products can display a 5–10-fold difference in affinity based on class-level data from Trybulski et al. (1990) [1].

Covalent MAO-B Inhibitor Optimization for Parkinson's Disease

Employ this building block as a key intermediate in the synthesis of pyrrolidineamide-based MAO-B inhibitors as described in US 11,225,460 B2. The chloroacetamide warhead enables covalent target engagement, while the (S)-configuration is required for achieving the reported sub-50 nM IC50 values against human MAO-B [2].

Chiral Building Block for CNS Drug Discovery Libraries

For institutional compound collections or fragment-based screening libraries, the (S)-enantiomer (CAS 1354000-88-6) should be sourced over the racemate (CAS 1247728-15-9) or the (R)-enantiomer (CAS 1354000-51-3) to ensure stereochemical integrity in subsequent derivatization. The compound's chlorine atom serves as a functional handle for parallel chemistry approaches including nucleophilic substitution, alkylation, and cross-coupling, thereby maximizing the diversity of library products .

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